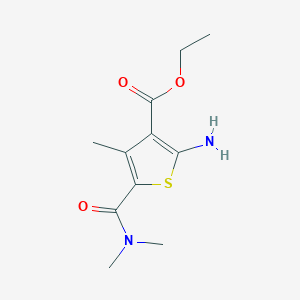

Ethyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate, also known as EAMMTC, is an organic compound that has been studied for its potential therapeutic applications in the fields of biochemistry and physiology. EAMMTC is a derivative of thiophene, a heterocyclic aromatic compound, and contains an amide group, an alkyl group, and a carboxylic acid group. It is a small molecule that can be synthesized in laboratory settings, and has been used in a variety of scientific research applications.

Wissenschaftliche Forschungsanwendungen

Ethylene and Its Precursors in Plant Biology

Research on ethylene, a simple two-carbon atom molecule, and its precursors like 1-aminocyclopropane-1-carboxylic acid (ACC) highlights the importance of these compounds in plant biology. Ethylene affects various plant processes, including growth and stress responses. ACC, as ethylene's precursor, has roles beyond just being a step in ethylene biosynthesis, such as in plant growth facilitation and stress susceptibility reduction when metabolized by bacteria using ACC-deaminase. This research underscores the complexity and significance of ethylene and its related compounds in plant physiology (B. V. D. Poel & D. Straeten, 2014).

Genotoxicity of Ethylating Agents

A study on 1-Ethyl-1-nitrosourea (ENU) demonstrates its mutagenic effects across various mutagenicity tests from viruses to mammalian germ cells, emphasizing the dual action of ethylation and carbamoylation. Such research into ethylating agents provides insights into the mechanisms of mutation induction and the potential for these compounds to cause genetic alterations and tumors in mammals (T. Shibuya & K. Morimoto, 1993).

Toxicological Reviews of Organic Compounds

The examination of ethyl carbamate in foods and beverages, classified as a group 2A carcinogen, illustrates the concerns over low-level toxic chemicals in consumer products. This review discusses ethyl carbamate's genotoxic and carcinogenic properties, highlighting the importance of understanding the health impacts of such compounds (J. Weber & V. Sharypov, 2009).

Synthesis and Application of Chemical Compounds

Research into the conversion of plant biomass to furan derivatives, including 5-Hydroxymethylfurfural (HMF) and its derivatives, explores alternative feedstocks for the chemical industry. This work highlights the potential of plant-derived chemicals to replace non-renewable hydrocarbon sources, indicating the scientific interest in sustainable and versatile chemical compounds (V. M. Chernyshev, O. A. Kravchenko, & V. Ananikov, 2017).

Enzymology and Metabolism of Arsenic

The enzymology of arsenic metabolism offers insights into the biotransformation of inorganic arsenic to less toxic species. Studies identifying key proteins involved in arsenic biotransformation illuminate the pathways through which organisms detoxify arsenic, suggesting a broader interest in understanding how living systems metabolize and neutralize toxic substances (H. Aposhian, R. Zakharyan, M. Avram, A. Sampayo-Reyes, & Michael L Wollenberg, 2004).

Wirkmechanismus

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s worth noting that related compounds, such as 2-aminothiazole derivatives, have shown promising results in anticancer drug discovery . They exhibit a target-specific advanced mechanism of action, including DNA intercalation, apoptosis induction, angiogenesis inhibition, and cytotoxicity .

Biochemical Pathways

Related compounds, such as indole derivatives, have been found to affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Related compounds, such as 2-aminothiazole derivatives, have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

Eigenschaften

IUPAC Name |

ethyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3S/c1-5-16-11(15)7-6(2)8(17-9(7)12)10(14)13(3)4/h5,12H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOFMVGKEJXTNCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)N(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352733 |

Source

|

| Record name | ethyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate | |

CAS RN |

217962-82-8 |

Source

|

| Record name | ethyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B183040.png)

![1-[(4-chloro-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B183045.png)

![2-amino-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B183050.png)